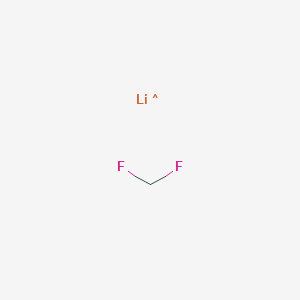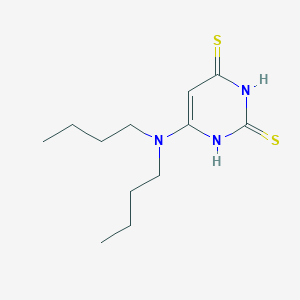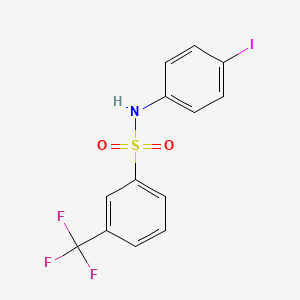
N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline is a chemical compound with the molecular formula C13H9F3INO2S It is characterized by the presence of trifluoromethyl, sulfonyl, and iodo groups attached to an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 3-trifluoromethylphenylamine and 4-iodoaniline as the primary starting materials.
Sulfonylation: The 3-trifluoromethylphenylamine undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to form the sulfonyl derivative.
Coupling Reaction: The sulfonyl derivative is then coupled with 4-iodoaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to sulfoxides or sulfones.
Scientific Research Applications
N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The sulfonyl group can form strong interactions with nucleophilic sites, while the iodo group can participate in halogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Trifluoromethylphenyl)sulfonyl(4-bromo)aniline
- N-(3-Trifluoromethylphenyl)sulfonyl(4-chloro)aniline
- N-(3-Trifluoromethylphenyl)sulfonyl(4-fluoro)aniline
Uniqueness
N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline is unique due to the presence of the iodo group, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The iodo group is larger and more polarizable, making it more reactive in substitution and coupling reactions .
Properties
Molecular Formula |
C13H9F3INO2S |
|---|---|
Molecular Weight |
427.18 g/mol |
IUPAC Name |
N-(4-iodophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H9F3INO2S/c14-13(15,16)9-2-1-3-12(8-9)21(19,20)18-11-6-4-10(17)5-7-11/h1-8,18H |
InChI Key |
FAVSRZDICPXYNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol](/img/structure/B15160753.png)
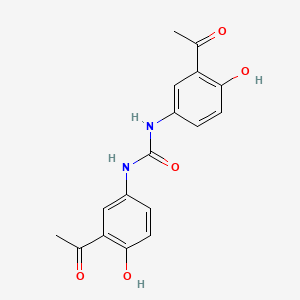
![Bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)-](/img/structure/B15160769.png)
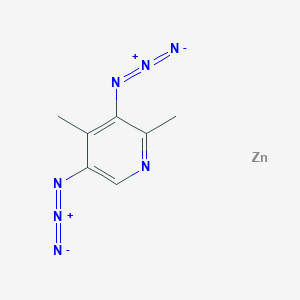
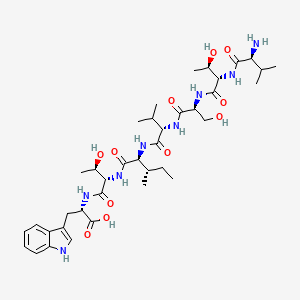
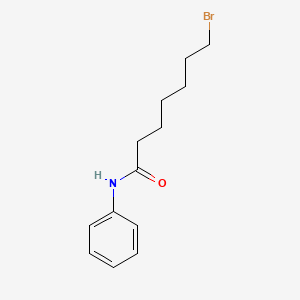
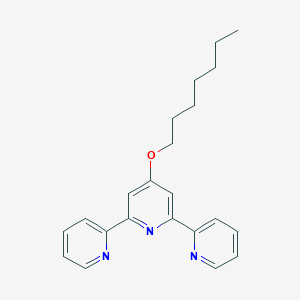
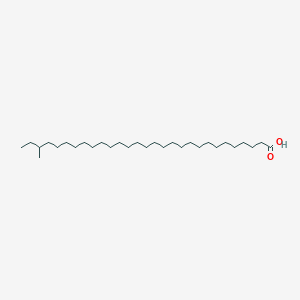
![7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15160811.png)
![1-(Dodecylamino)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B15160820.png)
![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)-](/img/structure/B15160830.png)
